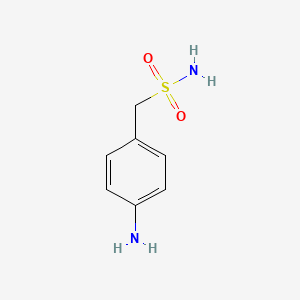
1-(4-Aminophenyl)methanesulfonamide
Descripción general
Descripción
1-(4-Aminophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Aminophenyl)methanesulfonamide, commonly known as a sulfonamide compound, is characterized by its unique structure that includes a methanesulfonamide moiety linked to a para-aminophenyl group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N2O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The sulfonamide functional group is crucial for its biological activity, enabling interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, leading to competitive inhibition of enzymes involved in folate synthesis in bacteria. This mechanism is similar to that of other sulfonamides, which are known for their antimicrobial properties.
- Protein Binding : The compound can form covalent or non-covalent interactions with proteins, affecting their stability and function. This interaction can alter cellular pathways and contribute to its therapeutic effects.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies suggest that this compound has significant antimicrobial properties, particularly against bacterial infections. It has been shown to inhibit the growth of various bacterial strains by interfering with folate synthesis pathways.
- Anti-inflammatory Properties : The compound has also been investigated for its potential anti-inflammatory effects. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated that the compound exhibited strong inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
This suggests that the compound could serve as a potential alternative or adjunct therapy in antibiotic-resistant infections.
In Vivo Studies on Anti-inflammatory Effects
In vivo studies using animal models have demonstrated that this compound significantly reduces inflammation markers in induced arthritis models. The treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Treated | 75 | 100 |
These findings support the potential use of this compound in managing inflammatory conditions.
Propiedades
IUPAC Name |
(4-aminophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYOKQYEVIDMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445328 | |
| Record name | 1-(4-aminophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4403-84-3 | |
| Record name | 1-(4-aminophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















